molecular formula C12H15NO2 B14941811 N-(4-Ethoxybenzyl)acrylamide

N-(4-Ethoxybenzyl)acrylamide

Cat. No.: B14941811
M. Wt: 205.25 g/mol
InChI Key: RAVNJPMRUGJUGJ-UHFFFAOYSA-N
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Description

Contextualizing Acrylamide (B121943) Derivatives within Advanced Chemical Systems

Acrylamide and its derivatives are recognized for their utility in a variety of chemical applications, largely due to the reactivity of the vinyl group and the polarity of the amide group. acs.org These characteristics allow them to serve as monomers in the synthesis of polymers with diverse properties and functionalities. The ability of acrylamide derivatives to participate in polymerization reactions makes them fundamental building blocks for creating materials with tailored characteristics. nih.gov

In the realm of advanced chemical systems, acrylamide derivatives are integral to the development of "smart" materials, such as responsive hydrogels. mdpi.com These hydrogels can undergo reversible structural changes in response to external stimuli like temperature and pH. mdpi.com This responsive behavior is critical for applications in fields like drug delivery and tissue engineering. mdpi.com The incorporation of different functional groups into the acrylamide structure allows for the fine-tuning of these responses, highlighting the importance of synthetically versatile acrylamide derivatives.

Significance of N-Substituted Acrylamides in Modern Research Paradigms

The introduction of a substituent on the nitrogen atom of the acrylamide molecule, creating an N-substituted acrylamide, significantly expands the functional possibilities of the resulting polymers. The nature of the N-substituent can influence properties such as solubility, thermal stability, and biocompatibility. This has led to extensive research into various N-substituted acrylamides for a wide range of applications.

For instance, N-isopropylacrylamide is a well-studied monomer used to create thermo-responsive polymers. mdpi.com Other N-substituted acrylamides have been explored for their potential in biomedical applications, including as drug delivery vehicles and in the development of antibacterial materials. nih.govnih.gov The ability to modify the "N" position of the acrylamide provides a powerful tool for designing polymers with specific and complex functionalities, driving innovation in materials science.

Research Imperatives and Scholarly Focus on N-(4-Ethoxybenzyl)acrylamide

The specific compound, this compound, is a subject of research due to the properties conferred by its ethoxybenzyl substituent. The presence of the aromatic ring and the ether linkage introduces specific functionalities that can be exploited in polymer design. Research into this particular molecule often focuses on its synthesis, characterization, and polymerization to create novel materials.

The synthesis of N-substituted acrylamides, including this compound, can be achieved through various chemical reactions. A common method involves the reaction of an amine with an acryloyl derivative. For example, the synthesis of N-benzylacrylamide has been described via the reaction of benzylamine (B48309) with acrylonitrile (B1666552) in the presence of sulfuric acid. orgsyn.org Similar principles can be applied to the synthesis of this compound, using 4-ethoxybenzylamine as a precursor.

The resulting polymers from this compound are of interest for their potential applications in areas where the properties of the ethoxybenzyl group are advantageous. These might include applications requiring specific solubility characteristics, thermal properties, or the ability to interact with other molecules through aromatic or hydrogen-bonding interactions. The study of such polymers contributes to the broader understanding of how monomer structure dictates macroscopic material properties.

Below is a table detailing some of the chemical properties of the parent compound, acrylamide, which provides context for the properties of its derivatives.

PropertyValue
Molecular Weight71.08 g/mol nih.gov
Physical StateCrystalline solid nih.gov
Melting Point84.5 °C nih.gov
Boiling Point125 °C (at 25 mmHg) nih.gov
Water Solubility2155 g/L at 25 °C

This data is for the parent compound, Acrylamide.

Further research into this compound will likely continue to explore its polymerization behavior, the properties of its corresponding polymers, and potential applications in advanced materials and chemical systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C12H15NO2/c1-3-12(14)13-9-10-5-7-11(8-6-10)15-4-2/h3,5-8H,1,4,9H2,2H3,(H,13,14)

InChI Key

RAVNJPMRUGJUGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C=C

Origin of Product

United States

Synthetic Methodologies for N 4 Ethoxybenzyl Acrylamide and Structural Analogues

Established Synthetic Pathways for Acrylamide (B121943) Derivatives

Amide Coupling Reactions for N-(4-Ethoxybenzyl)acrylamide Formation

A primary and widely utilized method for the synthesis of N-substituted acrylamides is the acylation of a primary amine with acryloyl chloride. uobaghdad.edu.iq This reaction, often performed under Schotten-Baumann conditions, involves the reaction of an amine with an acyl chloride in the presence of a base. iitk.ac.inwikipedia.org The base, typically aqueous sodium hydroxide (B78521) or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction, which would otherwise form a salt with the unreacted amine and reduce the yield. organic-chemistry.orgbyjus.com

For the specific synthesis of this compound, this would involve the reaction of 4-ethoxybenzylamine with acryloyl chloride. The general mechanism proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide bond with the elimination of a chloride ion. jk-sci.com A common procedure involves dissolving the substituted aromatic primary amine and a tertiary amine, such as triethylamine, in a dry solvent like acetone. Acryloyl chloride is then added dropwise at a controlled temperature, typically between 5-10°C. uobaghdad.edu.iq

Another approach within this category involves the use of coupling agents. For instance, N-(4-methoxybenzyl)acrylamide, a structural analogue, can be synthesized by reacting 4-methoxybenzylamine (B45378) with α-bromoacrylic acid in dimethylformamide (DMF) using ethylcarbodiimide (EDCI) as a coupling agent. This method highlights the versatility of amide coupling strategies in accommodating various starting materials.

A one-pot procedure has also been described for the rapid conversion of acrylic acid to anilides by sequential treatment with thionyl chloride and anilines in dimethylacetamide (DMAC), which offers advantages in terms of reaction rate and stability. researchgate.net

Condensation Reactions in Acrylamide Synthesis

Condensation reactions provide another important route to acrylamide derivatives. The Doebner-Knoevenagel condensation has been successfully applied to the selective synthesis of acrylamides. researchgate.netorganic-chemistry.orgnih.gov This method involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, followed by decarboxylation. It is known for its mild reaction conditions at ambient temperatures and high selectivity for the E-isomer. organic-chemistry.orgnih.gov The reaction tolerates a wide array of functional groups, making it a versatile tool for synthesizing structurally diverse acrylamides. researchgate.netnih.gov

The Hantzsch condensation is another relevant reaction, particularly for the synthesis of 1,4-dihydropyridine (B1200194) structures, which can be considered analogues. This one-pot multicomponent reaction typically involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or an amine. nih.gov While not a direct route to simple N-substituted acrylamides, it demonstrates the utility of condensation reactions in building complex molecules containing related structural motifs. nih.gov

Dehydrohalogenation Routes for N-Substituted Acrylamides

Dehydrohalogenation represents a viable, though less common, pathway to N-substituted acrylamides. This method typically involves the elimination of a hydrogen halide from a halo-substituted propanamide. The synthesis of alkynes can be achieved through a double dehydrohalogenation of a dihalide, illustrating the principle of forming unsaturation through elimination. youtube.com A similar single elimination can, in principle, yield the double bond of an acrylamide.

Alternative Synthetic Approaches (e.g., Reactions Involving Acetylene (B1199291) and Carbon Monoxide)

Historically, the hydrocarboxylation of acetylene, known as Reppe chemistry, was a method for producing acrylic acid. wikipedia.org This process involved reacting acetylene with carbon monoxide and water, but required harsh conditions, including the use of nickel carbonyl and high pressures. wikipedia.org While not a direct synthesis of N-substituted acrylamides, it represents a foundational industrial process for obtaining the acrylic acid precursor. More recent research has focused on the catalytic synthesis of acrylates from acetylene, carbon monoxide, and an alcohol under pressure, with catalysts like nickel iodide-silica gel showing high conversion rates. researchgate.netnih.gov

Another innovative approach involves the reaction of α-olefins with isocyanates catalyzed by nickel(0) complexes with N-heterocyclic carbene (NHC) ligands. nih.gov This method allows for the direct synthesis of α,β-unsaturated amides from readily available starting materials.

Catalysis in the Synthesis of this compound and Related Compounds

Catalysis plays a crucial role in modern synthetic chemistry, offering milder reaction conditions, higher selectivity, and improved yields. In the context of N-substituted acrylamide synthesis, various catalytic systems have been explored.

Lewis acids are employed in the Friedel-Crafts N-alkylation and N-acylation of acrylamide. google.com This process involves reacting acrylamide with an alkyl or acyl chloride in the presence of a Lewis acid catalyst in an organic solvent. google.com

The Schotten-Baumann reaction, while traditionally using a stoichiometric amount of base, can be considered base-catalyzed. byjus.com Modified conditions may also employ organic bases like pyridine or DMAP. jk-sci.com

Nickel-catalyzed reactions have shown promise, such as the coupling of α-olefins and isocyanates to form acrylamides. nih.gov These reactions often utilize an N-heterocyclic carbene (NHC) ligand to control regioselectivity. nih.gov Palladium-based catalysts have also been investigated for the hydrocarboxylation of acetylene to acrylic acid. researchgate.net

Furthermore, enzymatic methods are emerging as a green alternative. For instance, "aliphatic nitrile hydratase" from microorganisms like Pseudomonas chlororaphis can catalyze the hydration of nitriles to amides with high yield and selectivity, offering a potential route to acrylamide from acrylonitrile (B1666552). pu-toyama.ac.jp

Advanced Analytical Characterization Techniques for Synthetic Products

The characterization of synthesized this compound and its analogues relies on a suite of advanced analytical techniques to confirm structure, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR provides information on the number and environment of protons in the molecule. For acrylamide derivatives, characteristic signals for the vinyl protons and protons on the N-substituent are observed. chemicalbook.comspectrabase.com

¹³C NMR is used to identify the carbon skeleton of the molecule. nih.gov

¹⁵N NMR can be particularly useful for determining the structural and stereochemical features of nitrogen-containing compounds like acrylamides. nih.gov Dynamic NMR studies can also be employed to investigate the rotational isomers (Z- and E-isomers) that are often present in solution. nih.gov

Infrared (IR) Spectroscopy is used to identify functional groups. The IR spectrum of an N-substituted acrylamide will show characteristic absorption bands for the N-H bond, the C=O of the amide, and the C=C of the vinyl group. uobaghdad.edu.iqresearchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often used. nih.gov

Elemental Analysis provides the percentage composition of elements (C, H, N, O) in the compound, which can be compared to the theoretical values to verify its purity and empirical formula. allsubjectjournal.com

Chromatographic Methods , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. researchgate.netijnc.irnih.govresearchgate.net

X-ray Crystallography can provide the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and stereochemistry. researchgate.net

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR (Proton NMR): This technique identifies the different types of protons and their neighboring environments. For this compound, characteristic signals would be expected for the vinyl protons of the acrylamide group, the aromatic protons on the benzyl (B1604629) ring, the methylene protons of the ethoxy and benzyl groups, the methyl protons of the ethoxy group, and the amide proton (NH). The splitting patterns and integration of these signals would confirm the connectivity of the molecular fragments.

¹³C NMR (Carbon-13 NMR): This analysis detects the different carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide, the carbons of the vinyl group, the aromatic carbons, and the aliphatic carbons of the ethoxy and benzyl moieties. For related compounds like N-(4-methoxybenzyl)undec-10-enamide, characteristic peaks for the amide carbonyl and aromatic carbons are readily identified. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands confirming key structural features. For instance, N-(4-methoxybenzyl)undec-10-enamide, a structural analogue, exhibits key IR bands for the N-H group (around 3302 cm⁻¹) and the amide C=O group (around 1638 cm⁻¹). nih.gov Similar characteristic peaks would be anticipated for the target compound.

Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common MS technique used for such molecules. For example, the related N-(4-methoxyphenyl)acrylamide shows a molecular ion peak (M+) at m/z 177. rsc.org High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass data, further confirming the molecular formula.

TechniqueExpected Observations for this compoundReference Data (Structural Analogues)
¹H NMRSpecific chemical shifts (ppm) and coupling constants (Hz) for vinyl, aromatic, methylene, methyl, and amide protons.For N-(4-methoxybenzyl)undec-10-enamide: δ 7.17 (d, 2H), 6.83 (d, 2H), 6.08 (s, NH), 4.32 (d, 2H), 3.77 (s, 3H). nih.gov
¹³C NMRDistinct signals for carbonyl, vinyl, aromatic, and aliphatic carbons.For N-(4-methoxybenzyl)undec-10-enamide: δ 173.07 (C=O), 158.92 (C-O), 130.60 (Ar-CH), 113.99 (Ar-CH), 55.26 (O-CH₃), 42.95 (N-CH₂). nih.gov
IR SpectroscopyCharacteristic absorption bands (cm⁻¹) for N-H stretching, C=O stretching (Amide I), and C=C stretching.For N-(4-methoxybenzyl)undec-10-enamide: 3302 cm⁻¹ (N-H), 1638 cm⁻¹ (C=O). nih.gov
Mass Spectrometry (MS)A molecular ion peak (M+) corresponding to the molecular weight of C₁₂H₁₅NO₂ (205.25 g/mol) and characteristic fragmentation patterns.For N-(4-methoxyphenyl)acrylamide: MS-EI m/z(%) 177 (M+, 50). rsc.org

Chromatographic Assessment of Purity and Yield (e.g., HPLC, GC/MS)

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for the assessment of its purity and the calculation of reaction yield.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for determining the purity of non-volatile, thermally sensitive compounds like N-substituted acrylamides. The technique separates components based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. nih.gov A pure sample of this compound would ideally show a single, sharp peak at a specific retention time under defined conditions (e.g., column type, mobile phase composition, flow rate, and detector wavelength). nih.govepo.org The area of the peak is proportional to the concentration, which is used for quantification.

Gas Chromatography/Mass Spectrometry (GC/MS) GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While acrylamide itself can be challenging to analyze by GC due to its polarity and thermal lability, derivatization can be employed to improve its chromatographic behavior. nih.govnih.gov This method is highly effective for identifying and quantifying volatile impurities. For purity assessment, a GC/MS analysis of a derivatized sample of this compound would confirm the presence of the main compound and detect any trace impurities based on their retention times and mass spectra. nih.gov

TechniquePurpose for this compound AnalysisTypical Findings
HPLCPurity assessment and quantification.A single major peak indicating high purity. The retention time is characteristic of the compound under specific analytical conditions. nih.gov
GC/MSSeparation and identification of volatile components and impurities. Often requires derivatization.The mass spectrum corresponding to the GC peak confirms the identity of the compound and any impurities. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is a fundamental method for verifying the molecular formula of a synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the expected molecular formula (C₁₂H₁₅NO₂ for this compound). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For many N-aryl acrylamide derivatives, elemental analysis results are reported to be within ±0.4% of the theoretical values, which is a common standard for confirmation of structure. rsc.org

ElementTheoretical Percentage for C₁₂H₁₅NO₂Experimental Value
Carbon (C)70.22%Data not available in searched sources. A value close to theoretical would confirm purity.
Hydrogen (H)7.37%Data not available in searched sources. A value close to theoretical would confirm purity.
Nitrogen (N)6.82%Data not available in searched sources. A value close to theoretical would confirm purity.

Chemical Reactivity and Transformation Pathways of N 4 Ethoxybenzyl Acrylamide

Reactivity of the α,β-Unsaturated Amide Moiety

The defining feature of N-(4-Ethoxybenzyl)acrylamide's reactivity is the conjugated system formed by the carbon-carbon double bond and the carbonyl group of the amide. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electron-deficient and thus a prime target for nucleophilic attack. This electronic arrangement is the foundation for the compound's participation in Michael addition reactions.

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. In this reaction, a nucleophile adds to the β-carbon of the acrylamide (B121943) moiety. researchgate.net This process is initiated by the attack of the nucleophile on the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. biorxiv.org Subsequent protonation of this intermediate yields the final addition product. The general mechanism involves the attack of a nucleophile, which can be a soft nucleophile like a thiol or a harder nucleophile like an amine, on the electron-poor β-carbon. researchgate.netbiorxiv.org

This compound, as an N-aryl acrylamide, readily reacts with biological thiols through a Michael addition mechanism. This reaction is of significant interest due to its implications in biological systems, where the thiol group of cysteine residues in proteins and peptides like glutathione (B108866) (GSH) can act as the nucleophile. rsc.org The deprotonated form of the thiol, the thiolate anion (RS-), is a potent nucleophile that attacks the β-carbon of the acrylamide. biorxiv.org This reaction is generally considered irreversible and leads to the formation of a stable thioether bond. ucsf.edu

The rate of this reaction is influenced by the electronic properties of the substituents on the N-aryl ring. Electron-withdrawing groups on the aromatic ring tend to increase the electrophilicity of the β-carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups, such as the ethoxy group in this compound, can decrease the reaction rate compared to unsubstituted or electron-poor N-aryl acrylamides. nih.gov

Kinetic studies on a series of N-aryl acrylamides with glutathione demonstrate this trend. For instance, N-arylacrylamides with electron-withdrawing groups like a nitro group exhibit significantly faster reaction rates with glutathione compared to those with electron-donating groups like a methoxy (B1213986) group. nih.gov The reaction is typically second-order, and the rate-limiting step is the initial nucleophilic attack of the thiolate. biorxiv.orgbiorxiv.org

Table 1: Half-lives for the reaction of various N-aryl acrylamides with Glutathione (GSH)

N-Aryl AcrylamideHalf-life (t½) in minutes
o-nitrophenyl acrylamide6
p-cyanophenyl acrylamide21
p-chlorophenyl acrylamide100
p-fluorophenyl acrylamide124
N-phenylacrylamide200
p-methylphenyl acrylamide224
p-methoxyphenyl acrylamide343

This table is generated based on data from a study on the reactivity of N-arylacrylamides with glutathione. nih.gov The specific compound this compound is expected to have a reactivity similar to p-methoxyphenyl acrylamide due to the electron-donating nature of the alkoxy group.

Amine nucleophiles can also participate in Michael addition reactions with this compound. Primary and secondary amines can add to the α,β-unsaturated system to form 3-(alkylamino)propionamides. eurekaselect.com Similar to the reaction with thiols, the reaction is initiated by the attack of the amine's lone pair of electrons on the β-carbon. However, unlike the addition of thiols, the addition of amines to acrylamides can be reversible, particularly upon heating. This reversibility means that under certain conditions, the adduct can undergo an elimination reaction to regenerate the starting acrylamide and amine.

The addition of certain nucleophiles to the acrylamide moiety can be reversible. A notable example is the reaction with sodium bisulfite (NaHSO₃). The bisulfite anion acts as a nucleophile, adding to the β-carbon to form a sulfonate adduct. csic.es This reaction is often reversible, with the position of the equilibrium depending on factors such as pH and temperature. The reversibility of Michael additions is a key feature for certain applications and is also observed with other nucleophiles, such as some thiols and amines, under specific conditions. ucsf.edu The installation of a nitrile group on the acrylamide can also lead to reversible reactions with thiols. ucsf.edu

The Michael addition of various nucleophiles to this compound is often facilitated by the presence of a base. The base can function by deprotonating the nucleophile, thereby increasing its nucleophilicity and promoting the reaction.

Mercaptans and Sulfides: The addition of mercaptans (thiols) is significantly accelerated by base catalysis, which generates the more potent thiolate nucleophile. biorxiv.orgbiorxiv.org Similarly, sulfides can act as nucleophiles in Michael additions, although they are generally less reactive than thiolates.

Carbonyls (as enolates): Active methylene (B1212753) compounds, such as those flanked by two carbonyl groups (e.g., malonic esters), can be deprotonated by a base to form a stabilized carbanion (enolate). This enolate can then act as a carbon nucleophile in a Michael addition to the acrylamide, forming a new carbon-carbon bond. researchgate.net

Nitroalkanes: In the presence of a base, nitroalkanes can be deprotonated to form a nitronate anion, which is a potent carbon nucleophile. This anion can then add to the β-carbon of the acrylamide moiety. dntb.gov.uarsc.org

Alcohols: The addition of alcohols to acrylamides, known as an oxa-Michael addition, is generally less favorable than the addition of thiols or amines. However, this reaction can be effectively catalyzed by nucleophilic catalysts such as phosphines. chemrxiv.org The catalyst activates the acrylamide, and the alcohol then adds to the β-carbon.

Beyond nucleophilic additions, the double bond in this compound can undergo transformations via free radical mechanisms. The most prominent of these is free radical polymerization. In this process, a free radical initiator, such as azobisisobutyronitrile (AIBN) or a persulfate, generates a radical species that adds to the double bond of the acrylamide monomer. uobaghdad.edu.iqmdpi.com This creates a new radical, which can then react with subsequent monomer units in a chain reaction, leading to the formation of a high molecular weight polymer, poly(this compound). nih.govmst.edu The polymerization process consists of three main stages: initiation, propagation, and termination. The properties of the resulting polymer can be controlled by the reaction conditions, such as monomer concentration, initiator concentration, and temperature. mdpi.comnih.gov

Nucleophilic Conjugate (Michael) Addition Reactions

Reactivity Profile of the 4-Ethoxybenzyl Substituent

The reactivity of the 4-ethoxybenzyl substituent in this compound is primarily influenced by the ethoxy group and the aromatic ring. These features dictate the types of reactions the compound can undergo, particularly oxidation and substitution reactions.

Oxidation Pathways Involving the Ethoxy Group

The ethoxy group (-OCH2CH3) on the benzyl (B1604629) substituent can undergo oxidation. Generally, the oxidation of ethers is a challenging process that often requires strong oxidizing agents and may lead to cleavage of the ether linkage. For instance, the oxidation of ethoxybenzene (phenetole) can be achieved under specific conditions. ncert.nic.in The methylene group (-CH2-) adjacent to the oxygen atom is the typical site of initial oxidation, which can lead to the formation of an intermediate hydroperoxide that can further decompose.

While specific studies on the direct oxidation of the ethoxy group in this compound are not extensively documented in the provided results, the general principles of ether oxidation suggest that this pathway is plausible. The reaction would likely involve the formation of a carbon-oxygen double bond, with the cleavage of O-H and C-H bonds. ncert.nic.in The stability of the resulting products would depend on the reaction conditions and the oxidizing agent used.

It is important to note that the presence of the acrylamide moiety might influence the reactivity of the ethoxy group. The electron-withdrawing nature of the acrylamide could potentially deactivate the aromatic ring, making the ethoxy group more or less susceptible to oxidation compared to a simple ethoxybenzene.

Substitution Reactions at the Aromatic Ring

The aromatic ring of the 4-ethoxybenzyl group is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.comyoutube.com The ethoxy group is an activating group and an ortho-, para-director. This means it increases the rate of reaction compared to unsubstituted benzene (B151609) and directs incoming electrophiles to the positions ortho and para to itself. learncbse.inlibretexts.orgbyjus.com The lone pairs of electrons on the oxygen atom of the ethoxy group can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles. learncbse.inbyjus.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring. For example, bromination of methoxybenzene (anisole), which is structurally similar to the ethoxybenzyl group, proceeds rapidly to give mainly the para-bromo isomer. libretexts.org

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. This reaction is notably reversible. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The directing effect of the ethoxy group would favor substitution at the positions ortho to the ethoxy group, as the para position is already occupied by the benzylacrylamide moiety.

ReactionReagentsExpected Major Products
Halogenation (Bromination)Br2, FeBr3N-(4-Ethoxy-3-bromobenzyl)acrylamide
NitrationHNO3, H2SO4N-(4-Ethoxy-3-nitrobenzyl)acrylamide
SulfonationSO3, H2SO42-(Acrylamidomethyl)-5-ethoxybenzenesulfonic acid

Specialized Organic Reactions Involving this compound

Beyond the general reactivity of its substituent, this compound can participate in more complex organic reactions, leveraging the unique reactivity of its acrylamide functional group.

Morita-Baylis-Hillman Reaction Contributions

The Morita-Baylis-Hillman (MBH) reaction is a significant carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or an imine, in the presence of a nucleophilic catalyst like a tertiary amine or phosphine. beilstein-journals.orgbeilstein-journals.orgwikipedia.orgorganic-chemistry.org The reaction is highly atom-economical and produces densely functionalized molecules. beilstein-journals.orgbeilstein-journals.org

Acrylamides, including N-substituted derivatives like this compound, can serve as the activated alkene component in the MBH reaction. However, acrylamides are generally considered to be less reactive Michael acceptors compared to other activated alkenes like acrylates or acrylonitrile (B1666552), which can lead to slower reaction rates. beilstein-journals.orgnih.gov

Despite this, studies have shown that N-alkyl acrylamides can successfully undergo the MBH reaction with various aldehydes. academie-sciences.fracademie-sciences.fr The optimization of reaction conditions, such as the choice of catalyst and solvent, is often crucial for achieving good yields. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) is a commonly used catalyst for this transformation. organic-chemistry.orgnih.gov Research has demonstrated that the reaction can be carried out with a range of aromatic aldehydes. nih.gov

In the context of this compound, its participation in the MBH reaction would lead to the formation of a highly functionalized product containing a hydroxyl group, an amide, and a new carbon-carbon bond at the α-position of the acrylamide.

ReactantsCatalystGeneral Product Structure
This compound + Aldehyde (R-CHO)DABCO or other tertiary amine/phosphineN-(4-Ethoxybenzyl)-2-(hydroxy(R)methyl)acrylamide

The success and rate of the Morita-Baylis-Hillman reaction with this compound would be influenced by the nature of the aldehyde used as the electrophile. Electron-withdrawing groups on the aldehyde can enhance its reactivity. beilstein-journals.org

Mechanistic Investigations and Molecular Level Interactions of N 4 Ethoxybenzyl Acrylamide

Biochemical Pathway Modulation and Enzyme Interactions

Acrylamide (B121943) and its derivatives are known to interact with and modulate the activity of various enzymes and proteins, leading to significant alterations in biochemical pathways.

Mechanisms of Enzyme Inhibition (e.g., Glutathione (B108866) S-Transferase, Dihydropteroate Synthase)

Acrylamide compounds function as inhibitors for several key enzymes. This inhibition can disrupt critical metabolic and cellular defense pathways.

Glutathione S-Transferase (GST): Acrylamide has been shown to directly inhibit the activity of Glutathione S-Transferase (GST). nih.gov GSTs are crucial Phase II detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds, facilitating their removal from the cell. nih.gov In vivo studies have demonstrated that administration of acrylamide leads to a significant inhibition of hepatic GST activity. nih.gov This inhibition occurs both in vivo and when acrylamide is added directly to an in vitro assay system, suggesting a direct interaction with the enzyme. nih.gov The inhibition of GST can impair the detoxification of other harmful substances and contribute to cellular stress. nih.gov

Dihydropteroate Synthase (DHPS): Certain acrylamide derivatives have been specifically designed to target and inhibit bacterial Dihydropteroate Synthase (DHPS). nih.gov DHPS is a critical enzyme in the folate biosynthesis pathway of bacteria, which is essential for their growth and replication. nih.gov Sulfonamide antibiotics, for example, target the p-aminobenzoic acid (pABA) binding site of DHPS. nih.govresearchgate.net Novel functionalized acrylamide derivatives bearing a sulfisoxazole (B1682709) moiety have been synthesized and shown to act as effective inhibitors of DHPS, demonstrating potent antimicrobial activity. nih.gov Docking experiments confirm that these compounds target the enzyme, and their antibacterial effects can be antagonized by the folate precursor p-aminobenzoic acid, confirming the mechanism of action. nih.gov

Table 1: Enzyme Inhibition by Acrylamide and Derivatives

EnzymeInhibitor ClassMechanism/EffectSignificanceReference
Glutathione S-Transferase (GST)AcrylamideDirect inhibition of enzyme activity.Impairs cellular detoxification pathways. nih.gov
Dihydropteroate Synthase (DHPS)Acrylamide-sulfisoxazole conjugatesInhibition of folate biosynthesis pathway.Antibacterial action. nih.gov

Covalent Adduct Formation with Intracellular Proteins (e.g., Presynaptic Proteins)

A primary mechanism of acrylamide's bioactivity is its ability to form covalent adducts with cellular macromolecules, particularly proteins. nih.govnih.gov Acrylamide is an electrophile that reacts with nucleophilic amino acid residues, most notably the sulfhydryl group of cysteine, via a Michael addition reaction. nih.gov This covalent modification can alter the structure and function of the target protein, leading to toxicity. nih.gov

Proteomic studies have identified numerous protein targets for acrylamide adduction. These adducts can lead to protein inactivation and disrupt critical cellular processes. nih.gov

Presynaptic Proteins: A key area of impact is the nerve terminal, where acrylamide forms adducts with proteins essential for neurotransmission. nih.gov Identified targets include:

N-ethylmaleimide-sensitive factor (NSF): A crucial protein for vesicle fusion and neurotransmitter release.

Synaptosomal-associated protein 25 (SNAP-25): A component of the SNARE complex, which mediates the docking and fusion of synaptic vesicles with the presynaptic membrane. nih.gov

The inactivation of these presynaptic proteins by covalent adduction is a proposed mechanism for the neurotoxic effects observed with acrylamide exposure. nih.gov

Table 3: Examples of Intracellular Protein Targets for Acrylamide Covalent Adduction

Protein TargetCellular Location/FunctionMechanism of InteractionConsequence of AdductionReference
N-ethylmaleimide-sensitive factor (NSF)Presynaptic terminal; Neurotransmitter releaseCovalent adduction with cysteine residuesInactivation, disruption of synaptic vesicle cycling nih.gov
Synaptosomal-associated protein 25 (SNAP-25)Presynaptic terminal; SNARE complexCovalent adduction with cysteine residuesInactivation, impairment of synaptic vesicle fusion nih.gov

Cellular Responses and Signaling Pathway Perturbations

The molecular interactions of acrylamide compounds trigger a cascade of cellular responses, perturbing signaling pathways that govern cell survival, death, and proliferation.

Modulation of Cellular Redox Homeostasis (e.g., Reactive Oxygen Species, Reduced Glutathione)

A central aspect of acrylamide toxicity is the induction of oxidative stress, which arises from an imbalance in the cell's redox state. nih.govresearchgate.net

Reactive Oxygen Species (ROS): Exposure to acrylamide leads to a significant increase in the intracellular levels of reactive oxygen species (ROS). nih.govnih.govresearchgate.net This overproduction of ROS, which includes molecules like superoxide (B77818) radicals and hydrogen peroxide, can damage lipids, proteins, and DNA. researchgate.netnih.gov

This disruption of redox homeostasis, characterized by elevated ROS and depleted GSH, is a key trigger for subsequent cellular damage and activation of stress-response pathways. nih.govnih.gov

Table 4: Effects of Acrylamide on Cellular Redox Markers

Redox MarkerEffect of Acrylamide ExposureUnderlying MechanismReference
Reactive Oxygen Species (ROS)Increased levelsInduction of oxidative stress, impairment of mitochondrial function. nih.govnih.govresearchgate.net
Reduced Glutathione (GSH)Decreased levelsDepletion through conjugation with acrylamide and consumption in antioxidant defense. nih.govnih.gov

Effects on Cell Cycle Progression and Apoptosis Pathways

The cellular stress induced by acrylamide compounds can lead to perturbations in the cell cycle and the initiation of programmed cell death, or apoptosis.

Cell Cycle Progression: Studies have shown that acrylamide can disrupt the normal progression of the cell cycle. Specifically, exposure to acrylamide can induce cell cycle arrest, particularly in the G0/G1 phase. nih.govresearchgate.net This arrest prevents damaged cells from proceeding to the DNA synthesis (S) phase and mitosis (M) phase. This effect is often associated with the upregulation of cell cycle regulatory proteins such as p53 and p21. nih.gov In some cell models, acrylamide has been found to reduce cell proliferation. researchgate.net

Table 5: Cellular Fate Regulation by Acrylamide

Cellular ProcessEffectKey Mediators/PathwaysReference
Cell CycleInduction of G0/G1 phase arrest.Upregulation of p53, p21. nih.govresearchgate.net
ApoptosisInduction of programmed cell death.ROS-mediated mitochondrial dysfunction, activation of intrinsic apoptosis pathway (e.g., Bax). nih.govmdpi.com

Interactions with DNA and Related Damage Induction Mechanisms

While direct studies on the DNA interactions of N-(4-Ethoxybenzyl)acrylamide are absent from the scientific literature, the genotoxicity of the parent compound, acrylamide, is well-established and primarily attributed to its biotransformation product, glycidamide. nih.govresearchgate.net

Acrylamide itself is not considered a potent DNA-reactive agent. However, its epoxide metabolite, glycidamide, is a known mutagen and carcinogen that readily forms covalent adducts with DNA. researchgate.net The primary mechanism of DNA damage involves the alkylation of DNA bases by glycidamide. The most abundant and well-characterized of these is the formation of N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua). nih.govepa.gov Other, less frequent, adducts have also been identified, including N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade) and N1-(2-carboxy-2-hydroxyethyl)-2'-deoxyadenosine. epa.gov

The formation of these DNA adducts can lead to mutations during DNA replication. For instance, studies on acrylamide-induced mutations have revealed a significant increase in GC to TA transversions and single base deletions, particularly in runs of G/C and A/T bases. nih.gov This pattern of mutations is consistent with the types of DNA lesions produced by glycidamide.

The table below summarizes the key DNA adducts formed from the metabolism of acrylamide to glycidamide.

Adduct NameAbbreviationSite of AdductionRelative Abundance
N7-(2-carbamoyl-2-hydroxyethyl)guanineN7-GA-GuaN7 position of GuanineMajor
N3-(2-carbamoyl-2-hydroxyethyl)adenineN3-GA-AdeN3 position of AdenineMinor
N1-(2-carboxy-2-hydroxyethyl)-2'-deoxyadenosineN1 position of DeoxyadenosineMinor

Biotransformation and Metabolic Fate

The metabolic fate of a compound is a critical determinant of its biological activity and potential toxicity. For acrylamide, two major pathways have been elucidated: cytochrome P450-mediated epoxidation and glutathione conjugation.

Cytochrome P450-Mediated Metabolism

The primary route for the metabolic activation of acrylamide is its oxidation by the cytochrome P450 enzyme system, specifically CYP2E1, to form the reactive epoxide, glycidamide. nih.govnih.govrti.org This metabolic step is considered essential for the genotoxic effects of acrylamide. metu.edu.tr Studies in various model systems, including human hepatocarcinoma cells and animal models, have demonstrated the induction of CYP2E1 activity and protein levels following acrylamide exposure. nih.govmetu.edu.tr

Research in mice has indicated that CYP2E1 is likely the sole P450 enzyme responsible for the oxidative metabolism of acrylamide. nih.govrti.org In the absence of functional CYP2E1, the formation of glycidamide-derived metabolites is not observed. nih.gov This highlights the central role of this specific P450 isozyme in the bioactivation of acrylamide.

The table below presents findings from a study on the effect of acrylamide on cytochrome P450 activities in human hepatocarcinoma cells. nih.gov

Cytochrome P450 ActivityAcrylamide ConcentrationFold Increase in Activity
CYP1A-associated EROD1.25 mM9.5-fold
2.5 mM3.7-fold
CYP1A-associated MROD1.25 mM4.0-fold
2.5 mM3.3-fold
CYP2E1-associated ANH1.25 mM2.1-fold
2.5 mM2.6-fold

EROD: Ethoxyresorufin O-deethylase, MROD: Methoxyresorufin O-demethylase, ANH: Aniline 4-hydroxylase

Conjugation Pathways (e.g., Glutathione Conjugation)

In addition to oxidative metabolism, acrylamide can undergo detoxification through conjugation with glutathione (GSH). nih.gov This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), involves the Michael addition of the thiol group of GSH to the α,β-unsaturated carbonyl of acrylamide. nih.govnih.gov This process leads to the formation of a glutathione conjugate, which is then typically metabolized further through the mercapturic acid pathway for excretion. nih.gov

Both acrylamide and its reactive metabolite, glycidamide, can be conjugated with glutathione. nih.gov This represents a crucial detoxification pathway, as it prevents the reactive electrophiles from interacting with critical cellular macromolecules like DNA. Studies have shown that in the absence of P450-mediated oxidation, the primary metabolites observed are derived from direct GSH conjugation. nih.gov

The activity of different GST isozymes can be variably affected by acrylamide exposure. For instance, in human hepatocarcinoma cells, acrylamide treatment led to an increase in GST-mu activity and protein levels, while GST-pi levels were significantly decreased. nih.gov

Theoretical and Computational Chemistry Approaches for N 4 Ethoxybenzyl Acrylamide

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of N-(4-Ethoxybenzyl)acrylamide. irjweb.comthaiscience.info These calculations can determine the optimized molecular geometry in the ground state and provide a detailed understanding of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comthaiscience.info

The energy of HOMO is associated with the molecule's capacity to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and stability of the molecule. irjweb.com A smaller energy gap generally suggests higher reactivity. For instance, in related compounds, a smaller energy gap has been correlated with higher reactivity. thaiscience.info

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within the molecule. thaiscience.info The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites, thereby predicting regions of reactivity. thaiscience.infotci-thaijo.org For this compound, the carbonyl oxygen and the nitrogen atom of the amide group are expected to be regions of negative potential, susceptible to electrophilic attack, while the β-carbon of the acrylamide (B121943) moiety is an electrophilic center, prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density and the stability arising from hyperconjugative interactions within the molecule. science.gov These computational investigations provide a fundamental understanding of the intrinsic properties of this compound, which underpins its reactivity and biological activity. unibo.itmdpi.com

Table 1: Representative Quantum Chemical Parameters and Their Significance

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower stability.
Molecular Electrostatic Potential (MEP) Represents the 3D charge distribution of a molecule.Helps in identifying sites for electrophilic and nucleophilic attacks.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as this compound, and a biological macromolecule, typically a protein. researchgate.netnih.govnih.gov

Prediction of Ligand-Protein Binding Affinities and Modes of Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. These poses are then scored based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. researchgate.net A lower binding energy indicates a more stable and favorable interaction.

For this compound, docking studies can identify key amino acid residues within the binding pocket of a target protein that are involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in a study of a related compound, N-cyclohexylacrylamide, docking revealed specific interactions within the binding site of the target protein. researchgate.net

Molecular dynamics simulations can further refine the docked complex, providing insights into the dynamic stability of the ligand-protein interaction over time. nih.govresearchcommons.org An MD simulation calculates the motion of atoms in the system over a period, typically nanoseconds, allowing for the observation of conformational changes and the stability of the binding mode. researchgate.netnih.gov The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex. nih.gov

Computational Studies on Biological Target Interactions (e.g., DAPK1, HSA)

Death-Associated Protein Kinase 1 (DAPK1): DAPK1 is a serine/threonine kinase that has been identified as a potential therapeutic target in various diseases. researchgate.netnih.govmerckmillipore.com Molecular docking studies on N-substituted acrylamides, such as the related N-cyclohexylacrylamide, have been performed to investigate their potential as DAPK1 inhibitors. researchgate.net These studies predict the binding mode and affinity of the compound within the ATP-binding pocket of DAPK1. The interactions with key residues in the hinge region and other parts of the active site are analyzed to understand the basis of inhibition. researchgate.netnih.gov For this compound, similar computational approaches could be employed to predict its binding affinity and interaction with DAPK1, guiding the design of more potent and selective inhibitors. nih.gov

Human Serum Albumin (HSA): HSA is the most abundant protein in blood plasma and is known to bind and transport a wide variety of endogenous and exogenous compounds, affecting their pharmacokinetics. nih.govnih.gov Molecular docking and MD simulations are used to study the interaction of small molecules with HSA. nih.govscilit.com These studies can identify the primary binding site of this compound on HSA, which is often located in one of its subdomains (e.g., Sudlow's site I or II). nih.govcapes.gov.br The binding energy and the specific amino acid residues involved in the interaction can be determined, providing insights into the transport and distribution of the compound in the body. nih.gov

Table 2: Representative Data from a Hypothetical Molecular Docking Study of this compound

Target ProteinBinding SitePredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
DAPK1 ATP-binding pocket-8.5Met100, Glu102, Leu153Hydrogen bond, Hydrophobic
HSA Sudlow's Site I-7.2Trp214, Arg218, Tyr150Hydrophobic, Hydrogen bond

Application of Chemical Reactivity Theories (e.g., Hard and Soft Acids and Bases Theory)

The Hard and Soft Acids and Bases (HSAB) theory is a valuable conceptual framework for understanding and predicting the reactivity of chemical species. nih.govresearchgate.net This theory classifies acids (electron acceptors) and bases (electron donors) as either "hard" or "soft" based on their polarizability. nih.gov Hard species are small, have a high charge density, and are not easily polarized, while soft species are larger, have a lower charge density, and are more polarizable. The central principle of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. nih.govresearchgate.net

This compound, like other acrylamides, is considered a soft electrophile due to the presence of the α,β-unsaturated carbonyl system. nih.gov The electrophilicity is a result of the electron-withdrawing nature of the carbonyl group, which polarizes the double bond and makes the β-carbon susceptible to nucleophilic attack. This softness is attributed to the delocalized π-electron system, which makes the molecule more polarizable.

The HSAB theory successfully explains the selective reactivity of acrylamides with biological nucleophiles. nih.gov Biological systems contain a variety of nucleophilic sites that can be classified as hard or soft. For example, the sulfhydryl group (-SH) of cysteine residues in proteins and in glutathione (B108866) (GSH) is a soft nucleophile. nih.gov In contrast, the amino groups of lysine (B10760008) and the oxygen atoms in DNA bases are considered harder nucleophiles.

According to HSAB theory, the soft electrophilic nature of this compound leads to a preferential reaction with soft biological nucleophiles like glutathione. nih.govnih.gov This reaction, a Michael-type addition, is a key mechanism in the detoxification of acrylamides but can also lead to depletion of cellular GSH and oxidative stress. nih.gov The theory also explains the lower reactivity of acrylamides towards hard nucleophiles such as DNA bases, which often requires metabolic activation to a harder electrophile. nih.gov Computational methods can be used to quantify the hardness and softness of molecules, providing a more quantitative basis for predicting their reactivity based on HSAB principles. researchgate.netnih.gov

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or machine learning-based approaches that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. nih.govbcrcp.ac.inrsc.org These models are built on the principle that the properties of a chemical are determined by its molecular structure. nih.gov

In a QSAR/QSRR study, molecular descriptors are calculated for a set of compounds with known activities or reactivities. These descriptors are numerical representations of the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic features. nih.govbcrcp.ac.in A mathematical model is then developed to establish a relationship between these descriptors and the observed activity or reactivity. nih.gov

For this compound, QSAR models could be developed to predict its biological activities, such as cytotoxicity against specific cell lines. nih.govbcrcp.ac.inrsc.org By analyzing a series of related N-substituted acrylamides, a QSAR model could identify the key structural features that influence their potency. For instance, descriptors related to the size and electronic properties of the substituent on the nitrogen atom could be found to be significant. nih.gov

QSRR models, on the other hand, could be used to predict the reactivity of this compound, for example, its rate of reaction with a biological nucleophile like glutathione. nih.gov These models can provide insights into how structural modifications affect the electrophilicity and, consequently, the reactivity of the acrylamide moiety.

Once validated, these models can be used to:

Predict the activity or reactivity of new, unsynthesized compounds. rsc.org

Guide the design of new molecules with improved properties.

Help in understanding the underlying mechanisms of action or reactivity. nih.gov

Various statistical methods are used to build QSAR/QSRR models, including multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms. nih.govbcrcp.ac.in The predictive performance of these models is assessed through rigorous internal and external validation procedures. nih.govbcrcp.ac.in

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the chemical compound “this compound” and its polymer, poly[this compound], to generate a detailed article that adheres to the requested structure and focus.

While extensive research exists for the broader class of functionalized acrylamide-based polymers and related structures, such as N-benzylacrylamide, N-(4-ethylphenyl)acrylamide, and other N-alkyl acrylamides, a scientifically accurate and thorough article focused solely on this compound cannot be constructed without specific experimental data and findings. The principles of polymer science and the behaviors of analogous compounds can suggest potential properties, but providing such an analysis would be speculative and fall outside the scope of reporting established research.

Therefore, the following article cannot be completed at this time due to the lack of specific source material on the subject compound. Further experimental research and publication in peer-reviewed journals would be required to provide the detailed findings necessary to populate the requested sections.

Advanced Materials Science Applications and Functionalization Strategies of Poly N 4 Ethoxybenzyl Acrylamide

Strategic Functionalization for Specialized Research Applications

Nanotrapping of Biomolecules via Electrostatic and Other Interactions

The engineering of materials capable of trapping biomolecules is a crucial endeavor for early disease diagnostics. rsc.org The polyacrylamide backbone, from which Poly[N-(4-ethoxybenzyl)acrylamide] is derived, can be functionalized to facilitate the capture of biomolecules through various interactions. A primary method for achieving this is by introducing charged groups into the polymer chain to enable electrostatic interactions.

For instance, by copolymerizing an acrylamide (B121943) monomer with a charged comonomer like acrylic acid, it is possible to create an anionic polymer capable of trapping positively charged proteins. rsc.org Research on acrylamide/acrylic acid copolymers has demonstrated that the net negative charge of the polymer in an aqueous solution facilitates interaction with and trapping of proteins such as myoglobin. rsc.org The efficiency of this trapping is dependent on the net charge density of the copolymer. rsc.org

It can be inferred that a similar strategy would be effective for Poly[this compound]. Copolymerizing This compound with acrylic acid would yield a polymer with pendant ethoxybenzyl groups and carboxyl groups. The carboxyl groups would provide the negative charge necessary for electrostatic trapping of cationic biomolecules. The ethoxybenzyl groups could further contribute to the stability of the polymer-biomolecule complex through secondary hydrophobic and π-π stacking interactions with specific domains of the target biomolecule.

Table 1: Examples of Functionalized Polyacrylamides for Biomolecule Trapping

Copolymer SystemTarget BiomoleculePrimary Interaction MechanismReference
Acrylamide/Acrylic AcidMyoglobin (positively charged)Electrostatic Attraction rsc.org
Acrylamide/Acrylic Acid/N-(pyridin-4-yl-methyl)acrylamideMyoglobin (positively charged)Electrostatic Attraction rsc.org

Integration of Stimuli-Responsive Moieties (e.g., pH-Responsive Systems)

Stimuli-responsive polymers, which undergo conformational or solubility changes in response to environmental triggers, are of great interest for applications like drug delivery. nih.govplos.org The integration of pH-responsive moieties into a polymer backbone is a common strategy to create "smart" materials that can respond to the pH gradients found in the body, such as the transition from the bloodstream (pH ~7.4) to endosomes (pH ~6.5) or lysosomes (pH < 5). nih.govmonash.edu

For a polymer like Poly[this compound], pH sensitivity can be imparted by copolymerizing it with monomers containing ionizable groups, such as acrylic acid or methacrylic acid. plos.orgnih.gov The resulting copolymer, Poly[this compound-co-acrylic acid], would exhibit pH-responsive behavior governed by the protonation state of the carboxylic acid groups.

At low pH (e.g., pH < 5): The carboxylic acid groups would be largely protonated (-COOH), reducing electrostatic repulsion between chains and potentially leading to a more collapsed, hydrophobic state.

At higher pH (e.g., pH > 6): The carboxylic acid groups would deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion would cause the polymer chains to uncoil and the hydrogel to swell. plos.org

This pH-triggered change in swelling could be harnessed for the controlled release of a therapeutic agent. For example, a drug could be encapsulated within the polymer matrix at physiological pH and released in the more acidic environment of a tumor or an intracellular compartment. nih.gov

Incorporation of Reporter Tags for Biophysical Studies (e.g., Fluorescent Dyes, Biotin)

To investigate the behavior of polymers in biological systems, it is often necessary to label them with reporter tags like fluorescent dyes or biotin (B1667282). nih.govresearchgate.net These tags allow for visualization and quantification of polymer dynamics, interactions, and localization. Several strategies exist for labeling polyacrylamide-based polymers, which could be adapted for Poly[this compound].

One common method is post-polymerization modification . If the polymer is a copolymer containing reactive groups (e.g., carboxylic acids from an acrylic acid comonomer), these can be used as handles for attaching reporter molecules. For instance, carbodiimide (B86325) chemistry, using reagents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), can activate the carboxyl groups to form stable amide bonds with amine-functionalized fluorescent dyes or biotin. nih.govacs.org

Another approach involves the copolymerization with a functional monomer that already contains the desired tag or a group that can be selectively modified. For example, a small amount of an acrylamide monomer bearing an azide (B81097) or alkyne group could be included in the polymerization. This would allow for the attachment of a reporter tag using highly efficient and specific "click chemistry" reactions.

Table 2: Common Strategies for Labeling Polyacrylamide-Based Polymers

Labeling StrategyRequired Polymer FunctionalityKey ReagentsResulting LinkageReference
Post-Polymerization ModificationCarboxylic Acid GroupsEDC, NHS, Amine-functionalized dyeAmide Bond nih.gov
Post-Polymerization ModificationThiol GroupsMaleimide-functionalized dyeThioether Bond rsc.org
CopolymerizationAmine-containing monomerAmine-reactive dye (e.g., NHS ester)Amide Bond rsc.org

This compound as a Versatile Building Block in Complex Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The chemical structure of this compound makes its corresponding polymer a highly promising building block for creating complex supramolecular structures.

The key features contributing to this potential are:

The Benzene (B151609) Ring: The aromatic ring can participate in π-π stacking interactions with other aromatic molecules or polymer segments. This is a crucial interaction for the self-assembly of many biological and synthetic systems.

The Ethoxy Group: The ether oxygen can act as a hydrogen bond acceptor.

The Amide Group: The amide group is a classic motif for forming strong, directional hydrogen bonds (with the N-H as a donor and C=O as an acceptor).

Hydrophobicity: The benzyl (B1604629) and ethoxy groups confer significant hydrophobicity, which can drive self-assembly in aqueous environments to minimize contact with water.

These interactions suggest that Poly[this compound] could self-assemble or co-assemble with other molecules to form well-defined nanostructures like micelles, vesicles, or fibers. For instance, phenyl acrylamide derivatives have been shown to fit into protein binding pockets through a combination of hydrophobic, π-π, and hydrogen bonding interactions. nih.gov This indicates that polymers derived from this compound could be designed to interact specifically with biological targets or to form ordered materials with unique electronic or optical properties.

Future Research Trajectories for N 4 Ethoxybenzyl Acrylamide

Innovations in Green Synthetic Methodologies

The development of environmentally benign synthetic routes for N-(4-Ethoxybenzyl)acrylamide is a critical future research direction. Traditional synthesis methods for acrylamides often involve harsh reagents and generate significant waste. Future research will likely focus on adopting greener alternatives. One promising approach is the application of the Doebner-Knoevenagel condensation, which has been shown to be effective for the synthesis of acrylamides under mild, ambient temperature conditions. nih.gov This method offers high selectivity for the desired E-isomer and tolerates a wide range of functional groups, making it an attractive option for the synthesis of this compound. nih.gov

Further research into enzymatic catalysis could also provide a more sustainable synthetic pathway. Enzymes, such as asparaginase, have been investigated for their ability to mitigate acrylamide (B121943) formation in food, demonstrating the potential for biocatalytic approaches in acrylamide chemistry. nih.gov Exploring the use of enzymes for the direct synthesis of this compound could lead to processes with higher efficiency, selectivity, and a reduced environmental footprint compared to conventional chemical methods.

Deeper Elucidation of Complex Reaction Mechanisms and Pathways

A more profound understanding of the reaction mechanisms governing the formation and polymerization of this compound is essential for controlling its properties and applications. The formation of acrylamides can occur through various pathways, including the Maillard reaction between asparagine and a carbonyl-containing compound. nih.gov This reaction proceeds through the formation of a Schiff base, followed by decarboxylation and elimination. nih.gov Future research should aim to elucidate the specific kinetics and thermodynamics of this pathway for this compound, considering the influence of the ethoxybenzyl group.

The polymerization of acrylamide monomers typically proceeds via a free-radical vinyl addition mechanism. bio-rad.com The initiation of this process can be achieved using chemical initiators like ammonium (B1175870) persulfate and TEMED (tetramethylethylenediamine) or through photochemical methods. bio-rad.com A detailed investigation into the polymerization kinetics of this compound will be crucial for tailoring the molecular weight, architecture, and properties of the resulting polymers. Understanding how the N-substituent influences the reactivity of the monomer and the characteristics of the polymer chain will be a key focus.

Exploration of Novel Polymer Architectures and Self-Assembly Phenomena

The incorporation of the this compound monomer into novel polymer architectures represents a significant area for future exploration. The synthesis of copolymers, including block copolymers and hydrogels, can lead to materials with unique properties and functionalities. For instance, the copolymerization of acrylamide with hydrophobic liquid crystal units has been shown to result in hydrogels with interesting swelling behaviors. researchgate.net Similarly, incorporating this compound into copolymers could lead to materials with tunable thermoresponsive or pH-responsive properties, akin to those observed in other N-substituted acrylamide polymers. mdpi.comnih.govresearchgate.net

The self-assembly of these novel polymer architectures in solution is another promising research avenue. Acrylamide-based copolymers are known to form micelles and other nanostructures in selective solvents. pku.edu.cn Investigating the self-assembly behavior of polymers containing this compound could lead to the development of new nanomaterials for applications in drug delivery, diagnostics, and catalysis. The interplay between the hydrophilic acrylamide backbone and the potentially hydrophobic ethoxybenzyl side chains could drive the formation of unique and functional supramolecular structures.

Advanced Probes for Molecular and Cellular Interaction Studies

The development of this compound derivatives as advanced probes for studying molecular and cellular interactions holds considerable promise. Acrylamide derivatives have been successfully utilized as covalent modifiers of proteins, enabling the study of protein function and neurotoxicity. nih.gov The α,β-unsaturated carbonyl group in acrylamide can react with nucleophilic amino acid residues, such as cysteine, allowing for the targeted labeling of proteins. nih.gov

Future research could focus on synthesizing functionalized versions of this compound that incorporate reporter groups, such as fluorophores or biotin (B1667282) tags. These probes could be used to investigate the interactions of specific proteins within their native cellular environment. Furthermore, the exploration of this compound derivatives as potential therapeutic agents, similar to the investigation of other acrylamides as antiallergic agents, could open up new avenues in medicinal chemistry. nih.gov

Predictive Computational Design for Structure-Property Relationships

Predictive computational modeling is poised to play a crucial role in accelerating the design and development of this compound-based materials. Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric, electronic, and reactivity properties of the monomer and its corresponding polymer. researchgate.net Such studies can provide valuable insights into the structure-property relationships that govern the behavior of these materials.

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